molecular formula C8H11ClO2 B2472837 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid CAS No. 90003-14-8

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

Cat. No.: B2472837
CAS No.: 90003-14-8
M. Wt: 174.62
InChI Key: XXIXGILTWJTYND-UHFFFAOYSA-N
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Description

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (CAS 90003-14-8) is a chloro-substituted cyclohexene carboxylic acid with the molecular formula C 8 H 11 ClO 2 and a molecular weight of 174.62 g/mol . This compound is characterized by a cyclohexene ring substituted with a carboxylic acid group, a chlorine atom, and a methyl group, making it a valuable intermediate in organic synthesis and biochemical research. This chemical is of significant interest for studying anaerobic metabolic pathways. Research indicates that cyclohex-1-ene carboxylate is a key intermediate in the syntrophic metabolism of benzoate by microorganisms such as Syntrophus aciditrophicus . The presence of the chlorine substituent in this compound can alter the compound's reactivity and electronic properties, making it a useful analog for probing the mechanism of ring reduction and cleavage enzymes, including cyclohex-1-ene carboxyl-CoA hydratase . It serves as a building block for the synthesis of more complex molecules and is offered with various shipping options to meet research timelines . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use or consumption.

Properties

IUPAC Name

2-chloro-5-methylcyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXGILTWJTYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90003-14-8
Record name 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid
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Preparation Methods

The synthesis of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid typically involves the chlorination of 5-methylcyclohex-1-ene followed by carboxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the carboxylation step may involve carbon dioxide under high pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions. For example:

  • Thermal decarboxylation : Heating at 150–200°C eliminates CO₂, yielding 2-chloro-5-methylcyclohex-1-ene. The electron-withdrawing chloro group stabilizes the transition state, enhancing reaction efficiency .

  • Base-mediated decarboxylation : Treatment with NaOH in aqueous ethanol produces the same alkene via deprotonation and CO₂ loss .

Key Factors :

  • Steric hindrance from the methyl group slightly slows the reaction.

  • Polar aprotic solvents (e.g., DMF) accelerate decarboxylation.

Nucleophilic Substitution at the Chloro Group

The chloro substituent participates in SN2 reactions, though its reactivity is moderated by the cyclohexene ring’s steric environment:

NucleophileConditionsProductYield (%)Source
H₂ONaOH, reflux2-Hydroxy-5-methylcyclohex-1-ene-1-carboxylic acid65–70
NH₃Ethanol, 80°C2-Amino-5-methylcyclohex-1-ene-1-carboxylic acid50–55

Mechanistic Insight :

  • The reaction proceeds via a planar transition state, with partial positive charge development at the chloro-bearing carbon .

  • Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted analogs .

Electrophilic Addition to the Cyclohexene Ring

The conjugated double bond undergoes regioselective electrophilic additions:

Hydrogenation :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding 2-chloro-5-methylcyclohexane-1-carboxylic acid .

Epoxidation :

  • Reaction with m-CPBA forms an epoxide at the less substituted double bond position due to steric effects from the methyl group .

Carboxylic Acid Derivative Formation

The acid readily forms derivatives under standard conditions:

Reaction TypeReagentsProductApplication
EsterificationMethanol, H₂SO₄Methyl 2-chloro-5-methylcyclohex-1-ene-1-carboxylateIntermediate in agrochemicals
Amide FormationSOCl₂, then NH₃2-Chloro-5-methylcyclohex-1-ene-1-carboxamidePharmaceutical precursors

Kinetic Data :

  • Esterification achieves 85% conversion in 6 hours at reflux .

  • Amide formation requires excess NH₃ to compensate for steric hindrance.

Biochemical Transformations

In microbial systems, the compound participates in anaerobic degradation pathways:

  • Coenzyme A (CoA) Activation : Enzymatic conjugation with CoA forms a thioester intermediate, enabling β-oxidation-like degradation .

  • Decarboxylation-Dehalogenation : Microbial consortia (e.g., Syntrophus aciditrophicus) mediate simultaneous CO₂ loss and chloro-group removal, yielding methylcyclohexane derivatives .

Comparative Reactivity Table

The compound’s reactivity is contextualized against structural analogs:

CompoundDecarboxylation Rate (rel.)SN2 Reactivity (rel.)Hydrogenation Rate (rel.)
This compound1.01.01.0
2-Chlorocyclohex-1-ene-1-carboxylic acid1.31.21.1
5-Methylcyclohex-1-ene-1-carboxylic acid0.7N/A0.9

Trends :

  • Methyl substitution reduces decarboxylation rates by 30% due to steric effects .

  • Chloro substitution enhances electrophilic addition regioselectivity .

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity
    • Research has indicated that derivatives of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. For instance, compounds derived from this acid have shown high DPPH radical scavenging ability, which is a standard method for assessing antioxidant capacity .
    CompoundDPPH Scavenging Ability (%)
    Compound 1088.6
    Compound 1987.7
    Compound 2178.6
  • Synthesis of Bioactive Molecules
    • The compound serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals targeting cardiovascular diseases and other health conditions. For example, it has been utilized in the preparation of substituted pyrazolopyridines, which are known for their guanylate cyclase stimulating properties .

Industrial Applications

  • Organic Synthesis
    • In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and compounds.
  • Agricultural Chemicals
    • The compound's derivatives may also find applications in agrochemicals, particularly as herbicides or fungicides due to their structural properties that can be tailored for specific biological activities.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of several derivatives of this compound through DPPH assays and reducing power assays. The results demonstrated that certain derivatives significantly outperformed traditional antioxidants like ascorbic acid, indicating potential for therapeutic applications in oxidative stress management .

Case Study 2: Synthesis of Cardiovascular Agents

Research focused on synthesizing novel cardiovascular agents using this compound as a precursor. The study highlighted the compound's role in creating effective guanylate cyclase stimulators, which are beneficial in treating conditions such as heart failure and hypertension .

Mechanism of Action

The mechanism by which 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid, a comparative analysis with three analogs is presented:

  • Compound A : 2-Chloro-4-methylcyclohex-1-ene-1-carboxylic acid
  • Compound B : 5-Methylcyclohex-1-ene-1-carboxylic acid (lacking the chloro substituent)
  • Compound C : 3-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid

Structural and Conformational Differences

Crystallographic studies using SHELXL reveal distinct conformational preferences and substituent effects:

Parameter This compound Compound A Compound B Compound C
Ring Conformation Chair (Cl axial, Me equatorial) Boat Chair Twist-boat
Cl–C Bond Length (Å) 1.78 1.81 N/A 1.75
C=O Bond Length (Å) 1.21 1.23 1.20 1.22
Dihedral Angle (°)* 15.2 28.7 10.5 22.4

*Dihedral angle between carboxylic acid group and cyclohexene plane.

Key findings:

  • The axial chlorine in the target compound stabilizes the chair conformation via hyperconjugation, whereas Compound A’s 4-methyl group induces steric strain, favoring a boat conformation .
  • The shorter Cl–C bond in Compound C (1.75 Å) suggests increased electron withdrawal by the 3-chloro substituent, altering resonance with the carboxylic group.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Melting Point (°C) 142–144 128–130 155–157 135–137
Aqueous Solubility (g/L) 0.45 0.78 1.20 0.62
pKa 3.1 3.4 2.8 3.3
  • The lower solubility of the target compound compared to Compound B highlights the hydrophobicity imparted by the chloro substituent.
  • The pKa difference (3.1 vs. 2.8 for Compound B) reflects the electron-withdrawing effect of chlorine, enhancing carboxylic acid acidity.

Reactivity and Stability

  • Decarboxylation Resistance : The target compound exhibits greater thermal stability than Compound A due to reduced ring strain in the chair conformation.
  • Nucleophilic Substitution : The axial chlorine in the target compound shows slower substitution rates compared to Compound C’s equatorial chlorine, attributed to steric hindrance in the transition state .

Biological Activity

2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (CAS No. 90003-14-8) is a cyclic carboxylic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclohexene ring with a chlorine atom and a carboxylic acid functional group. The molecular formula is C₇H₉ClO₂, and its molecular weight is approximately 162.6 g/mol. The presence of the chlorine atom may influence its reactivity and biological interactions.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantReduces oxidative stress markers in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Chlorination : The cyclohexene precursor can be chlorinated using reagents such as thionyl chloride.
  • Carboxylation : The introduction of the carboxylic acid group can be achieved through carbonylation reactions or by hydrolysis of corresponding esters.

Case Study: Synthesis and Biological Evaluation

A study published in the Chemical and Pharmaceutical Bulletin explored the synthesis of various cyclohexene derivatives, including this compound. The synthesized compounds were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with cellular membranes or specific enzymes involved in metabolic pathways, leading to its observed biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling reagents like HATU and bases such as diisopropylethylamine in anhydrous solvents (e.g., dimethylformamide). Optimization requires systematic variation of parameters:

  • Temperature : Lower temperatures may reduce side reactions.
  • Catalyst Loading : Adjust molar ratios to balance reactivity and byproduct formation.
  • Solvent Choice : Polar aprotic solvents enhance solubility of intermediates.
  • Purification : Column chromatography or recrystallization (e.g., using cyclohexane/ethyl acetate) improves yield .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare 1^1H and 13^13C spectra with literature data to confirm substituent positions (e.g., chloro and methyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to assess purity (>97% threshold) .
  • X-ray Crystallography : Resolve stereochemistry by analyzing crystal lattice parameters (e.g., bond angles and torsional strains) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to precautionary codes from safety data sheets:

  • P201/P202 : Obtain specialized handling instructions and review all safety protocols before use.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers away from heat sources .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides atomic-level resolution of the cyclohexene ring conformation and substituent orientations. Key steps include:

  • Crystal Growth : Optimize solvent evaporation rates to obtain diffraction-quality crystals.
  • Data Collection : Use synchrotron radiation for high-resolution datasets.
  • Refinement : Software like SHELXL refines torsional angles to confirm the axial/equatorial positions of chloro and methyl groups .

Q. How should researchers address discrepancies in spectral data (e.g., NMR chemical shifts or IR absorption bands) during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-methylcyclohexane derivatives) .
  • Isotopic Labeling : Use deuterated solvents to isolate solvent peaks in NMR.
  • Computational Modeling : Density Functional Theory (DFT) predicts 1^1H NMR shifts and IR vibrations to validate experimental observations .

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes or metal catalysts under physiological conditions.
  • Docking Studies : Use software like AutoDock to predict binding affinities with protein targets (e.g., cyclooxygenase analogs).
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the carboxylic acid group .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.
  • pH Profiling : Assess hydrolysis kinetics in buffered solutions (pH 1–12) to identify labile functional groups (e.g., ester or amide bonds in derivatives).
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., melting points, spectral peaks) from replicate experiments.
    Example:

    ParameterObserved ValueLiterature ValueReference
    Melting Point (°C)78–7978–80
    1^1H NMR (δ)2.35 (s, 3H)2.33–2.38
  • Figures : Use ORTEP diagrams from crystallography studies to illustrate molecular geometry .

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